![molecular formula C16H21ClN2O3 B2756738 Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate CAS No. 478068-11-0](/img/structure/B2756738.png)
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate (BCECPC) is a chemical compound that has been studied for its potential applications in scientific research. BCECPC is a derivative of piperidine, a cyclic amine, and is a member of the carbamate family. BCECPC has been studied for its ability to act as a substrate for enzymes and its ability to bind with proteins.
Scientific Research Applications
Catalytic Synthesis and Chemical Transformations
One study reports on the catalytic synthesis of piperidine derivatives via the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is efficient for forming piperidine structures, showing the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).
Pharmacological Applications
Research into piperidine-4-carboxamide derivatives, such as the discovery of TAK-220, highlights the potential of these compounds in inhibiting HIV-1 replication. This demonstrates the importance of structural modification in the development of therapeutically relevant molecules (Imamura et al., 2006).
Enamine Synthesis
The synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides showcases innovative approaches to constructing nitrogen-containing heterocycles, a key class of compounds in drug development (Brizgys et al., 2012).
Synthesis of Compounds with Pharmacological Interest
A study on the synthesis of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives explores the preparation of compounds with potential therapeutic applications, indicating the broad interest in piperidine derivatives for drug discovery (Ibenmoussa et al., 1998).
Farnesyl Protein Transferase Inhibitors
Research on 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of piperazine compounds for inhibiting farnesyl protein transferase illustrates the role of chemical modification in enhancing pharmacological properties and understanding protein interaction mechanisms (Mallams et al., 1998).
Mechanism of Action
Target of Action
The primary target of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By targeting AChE, this compound can influence cholinergic neurotransmission.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which play a crucial role in memory and learning processes.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic neurotransmission, potentially improving cognitive function. In fact, the compound has been suggested for development as an antidementia agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity
properties
IUPAC Name |
benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-8-9-18-15(20)14-6-10-19(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPQZMBKATFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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